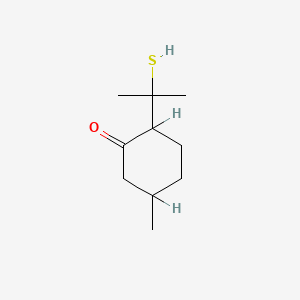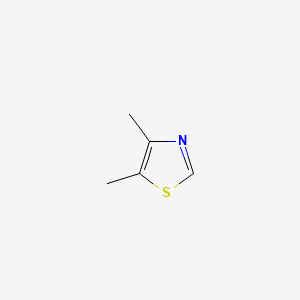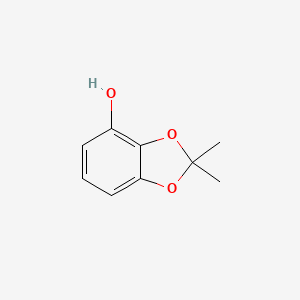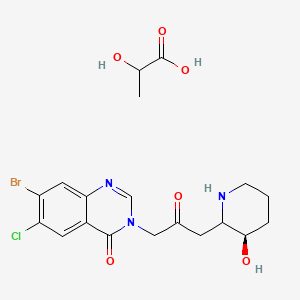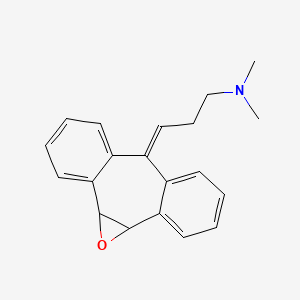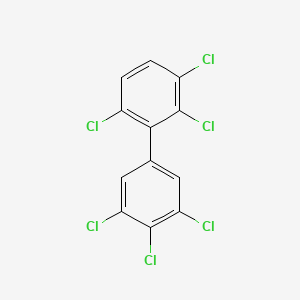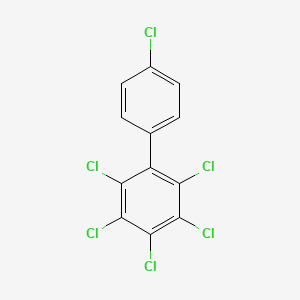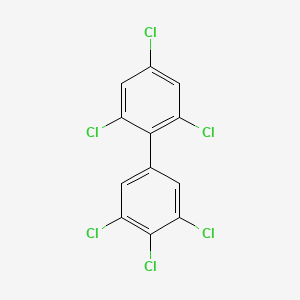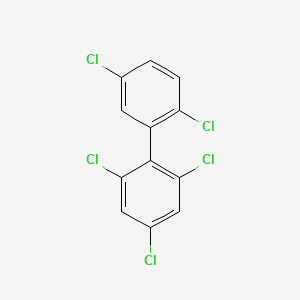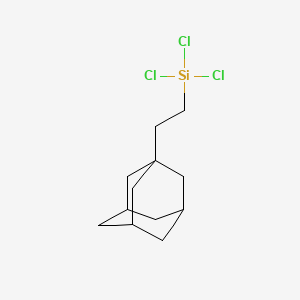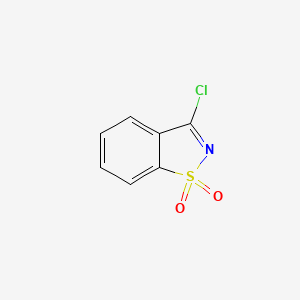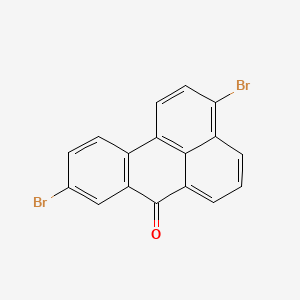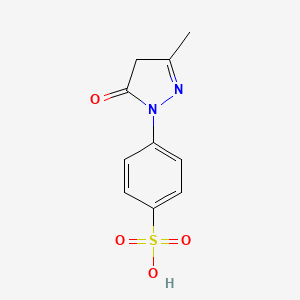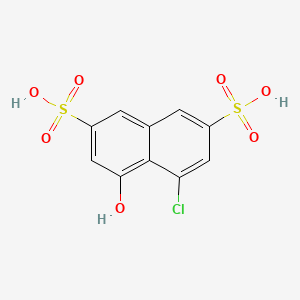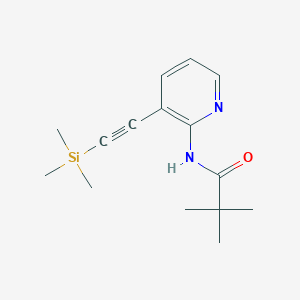
N-(3-((trimethylsilyl)ethynyl)pyridin-2-yl)pivalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(3-((trimethylsilyl)ethynyl)pyridin-2-yl)pivalamide" has not been directly studied in the provided papers. However, similar compounds with pyridinyl groups have been synthesized and analyzed, which can provide insights into the potential characteristics of the compound . For instance, the crystal structure and Hirshfeld surface analysis of a related N-(pyridin-2-ylmethyl)benzamide derivative have been reported, indicating the orientation of the pyridine ring with respect to the benzene ring .
Synthesis Analysis
The synthesis of related compounds involves various characterization techniques such as 1H NMR, 13C NMR, Mass, and IR spectral studies . For example, the synthesis of a novel compound with a pyridopyrimidinyl group was characterized using these techniques along with single-crystal X-ray structural analysis . Similarly, the synthesis of N-((4-acetylphenyl)carbamothioyl)pivalamide was achieved by inert refluxing of specific precursors . These methods could potentially be applied to synthesize "N-(3-((trimethylsilyl)ethynyl)pyridin-2-yl)pivalamide".
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using X-ray diffraction and compared with structures optimized using Density Functional Theory (DFT) . The packing of molecules in the solid state is often dominated by hydrogen bonds, which is an important aspect to consider for the compound .
Chemical Reactions Analysis
While the specific chemical reactions of "N-(3-((trimethylsilyl)ethynyl)pyridin-2-yl)pivalamide" are not detailed, the biological activities of similar compounds have been evaluated, suggesting potential reactivity . For instance, pyrazole-carboxamide chalcone hybrids showed moderate to good antibacterial, anti-inflammatory, and antioxidant activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been explored through systematic experimental and theoretical studies. For example, the Frontier molecular orbital analysis of N-((4-acetylphenyl)carbamothioyl)pivalamide revealed a smaller HOMO/LUMO energy gap, indicating the molecule's reactivity . The intramolecular and intermolecular interactions, such as hydrogen bonding and aromatic interactions, contribute to the structural stabilization of these compounds .
Case Studies
The anti-proliferative activity of a pyridopyrimidinyl compound on A375 cells was studied, showing an inhibition rate at a certain concentration . Additionally, the enzyme inhibition activity of synthesized compounds against various enzymes was evaluated, with some compounds exhibiting significant inhibitory properties . These case studies provide a framework for understanding how "N-(3-((trimethylsilyl)ethynyl)pyridin-2-yl)pivalamide" might interact with biological systems.
Aplicaciones Científicas De Investigación
Synthesis of Pyridine Derivatives
A study by Bavetsias, Henderson, and McDonald (2004) discusses a simple methodology for pivalamide hydrolysis, which is relevant to the synthesis of compounds like N-(3-((trimethylsilyl)ethynyl)pyridin-2-yl)pivalamide. This method involves the use of Fe(NO3)3 in MeOH at room temperature, showing the potential for synthesizing complex derivatives involving the pivalamide group Bavetsias, Henderson, & McDonald, 2004.
Reactivity and Electrophile Interaction
Keith Smith and colleagues (2013) explored the lithiation of related compounds like N-(pyridin-3-ylmethyl)pivalamide. Their work highlights the reactivity and potential of such compounds to react with various electrophiles, yielding substituted derivatives. This study emphasizes the compound's versatility in chemical reactions, hinting at its potential applications in synthesizing various derivatives Keith Smith, El‐Hiti, Alshammari, & Fekri, 2013.
Applications in Material Science
Fluorescent Pi-Conjugated Oligomers
Takayama et al. (2004) discussed the site-selective monotitanation of dialkynylpyridines, showcasing its application in preparing highly fluorescent pi-conjugated oligomers. This study indicates the potential application of N-(3-((trimethylsilyl)ethynyl)pyridin-2-yl)pivalamide in creating materials with specific optical properties, relevant for electronics or photonics Takayama, Hanazawa, Andou, Muraoka, Ohtani, Takahashi, & Sato, 2004.
Adhesion Promotion in Flexible Conductors
Yi-Hsuan Chen and colleagues (2020) highlighted the use of a related compound, 3-[(trimethylsilyl)ethynyl]pyridine, in co-silanization engineering to enhance grafting orientation and adsorbability in flexible conductors. This work underscores the potential application of N-(3-((trimethylsilyl)ethynyl)pyridin-2-yl)pivalamide in improving the performance of flexible electronics Yi-Hsuan Chen, Lai, Wu, Li-Syuan Chen, Lin, & Chih-Ming Chen, 2020.
Propiedades
IUPAC Name |
2,2-dimethyl-N-[3-(2-trimethylsilylethynyl)pyridin-2-yl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2OSi/c1-15(2,3)14(18)17-13-12(8-7-10-16-13)9-11-19(4,5)6/h7-8,10H,1-6H3,(H,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSXZOBEDACASN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=CC=N1)C#C[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2OSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640071 |
Source


|
| Record name | 2,2-Dimethyl-N-{3-[(trimethylsilyl)ethynyl]pyridin-2-yl}propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.43 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-((trimethylsilyl)ethynyl)pyridin-2-yl)pivalamide | |
CAS RN |
499193-46-3 |
Source


|
| Record name | 2,2-Dimethyl-N-{3-[(trimethylsilyl)ethynyl]pyridin-2-yl}propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

